1-Acetyl-2,6-dihydroxynaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

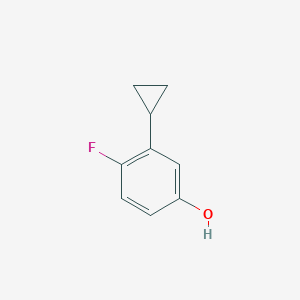

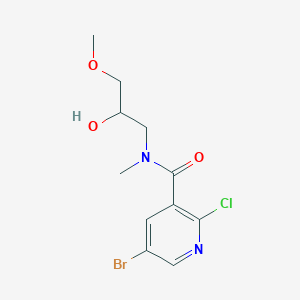

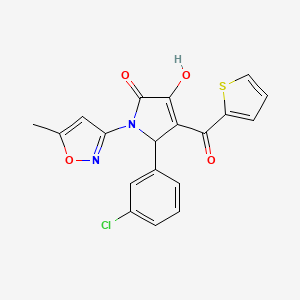

1-Acetyl-2,6-dihydroxynaphthalene is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 . It is a white to brown solid .

Molecular Structure Analysis

The IUPAC name for 1-Acetyl-2,6-dihydroxynaphthalene is 1-(2,6-dihydroxynaphthalen-1-yl)ethan-1-one . The InChI code is 1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 .Physical And Chemical Properties Analysis

1-Acetyl-2,6-dihydroxynaphthalene is a white to brown solid . . The storage temperature is +4°C or in a refrigerator .科学的研究の応用

Acylation and Selectivity in Zeolite Catalysts

Research has explored the acylation reactions of naphthalene derivatives, highlighting the role of zeolite catalysts in enhancing the selectivity and conversion rates of these reactions. The acylation of 2-methoxynaphthalene with acetic anhydride, for instance, produces derivatives such as 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene. Zeolite catalysts, particularly zeolite beta, have demonstrated significant selectivity towards these acetylated naphthalene derivatives due to their shape-selective properties. The manipulation of reaction conditions, such as temperature and the presence of a solvent, further influences the yield and selectivity of the desired acetylated products. This research underscores the importance of zeolite catalysts in the efficient and selective acylation of naphthalene derivatives, contributing to the advancement of synthetic chemistry and materials science (Andy et al., 2000), (Fromentin et al., 2000), (Botella et al., 2003).

Influence of Reaction Conditions

Studies have also delved into the influence of reaction conditions on the acylation process. Factors such as the acidity and textural properties of zeolite catalysts, along with the reaction temperature and solvent polarity, play critical roles in determining the efficiency and selectivity of the acylation. These findings are pivotal for the development of optimized synthetic routes for acetylated naphthalene derivatives, offering potential applications in various chemical industries and pharmaceutical synthesis (Moreau et al., 2003), (Kim et al., 2000).

Applications in Fungal Melanin Biosynthesis

The biochemical pathway involving dihydroxynaphthalene derivatives, such as 1,3,8-trihydroxynaphthalene, plays a crucial role in fungal melanin biosynthesis. This pathway is significant for understanding the molecular mechanisms underlying fungal virulence and pathogenicity. Research into the tautomeric forms and their rotamers of these compounds provides insights into the stability and reactivity of intermediates in melanin biosynthesis, opening avenues for the development of antifungal strategies and therapeutic agents (Rostkowski & Paneth, 2007), (Feng et al., 2001).

Safety and Hazards

作用機序

Target of Action

It is known that naphthoquinone derivatives, which include 1-acetyl-2,6-dihydroxynaphthalene, exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . This suggests that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . This suggests that 1-Acetyl-2,6-dihydroxynaphthalene may interact with its targets through redox reactions, leading to changes in the targets’ function.

Biochemical Pathways

The specific biochemical pathways affected by 1-Acetyl-2,6-dihydroxynaphthalene are not clearly defined in the available literature. Given the broad range of activities exhibited by naphthoquinone derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and others .

Result of Action

Given its potential antimalarial, antibacterial, antifungal, and anticancer activities , it can be inferred that the compound may induce cell death, inhibit cell growth, or disrupt essential cellular processes in target organisms or cells.

特性

IUPAC Name |

1-(2,6-dihydroxynaphthalen-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEYIDZNPJQWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1C=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-2,6-dihydroxynaphthalene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2754532.png)

![N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2754535.png)

![Ethyl 3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2754540.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2754541.png)